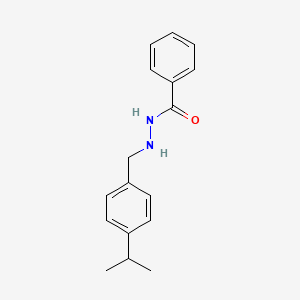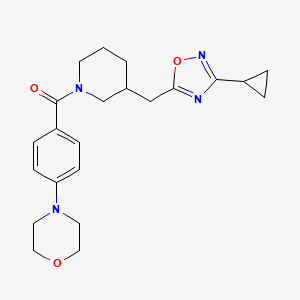
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O6S and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
This compound can be utilized in the synthesis of polymers with specific properties. For instance, polymers containing phosphonic groups derived from similar compounds exhibit fireproofing resistance and can improve adhesive properties on metallic surfaces due to multiple attachment sites . Such polymers are also useful for anticorrosion and have applications in biomedical fields for tissue engineering, dental composites, or adhesives .
Catalysis
In catalysis, compounds with similar structures are used in the protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .
Biomedical Applications
The compound’s structural features, particularly the presence of sulfonyl and oxazinan groups, suggest its potential in biomedical applications. Similar compounds have been shown to be biodegradable , blood compatible , and exhibit reduced protein adsorption, leading to strong interactions with dentin, enamel, or bones .
Adhesive Technology
Due to its sulfonyl group, this compound could be explored for use in adhesive technologies. Sulfonyl-containing compounds are known to provide multiple attachment sites on metallic surfaces, which can be leveraged to create stronger and more durable adhesives .
Corrosion Inhibition
The compound’s structure indicates potential use as a corrosion inhibiting agent . Compounds with similar sulfonyl and oxazinan groups have been employed as dispersants and agents for preventing deposit formation, which is critical in protecting metal surfaces from corrosion .
Flame Retardancy
The inclusion of sulfonyl groups in polymers has been associated with flame retardant properties . Therefore, this compound could be incorporated into materials that require enhanced fire resistance .
Complexing Agent
Compounds with similar structures have been used as complexing agents, particularly in binding metals. This suggests that our compound could be applied in industrial processes that require the stabilization of metal ions .
Eigenschaften
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-12-4-5-13(2)14(10-12)27(24,25)20-7-3-9-26-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHYLGCMZIMDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)


![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)
![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)
